Due to the presence of a sulfonamide functional group, 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide has the potential to be a useful intermediate in the synthesis of other sulfonamide-containing molecules, which are a class of compounds with diverse applications in medicinal chemistry PubChem, National Institutes of Health: . However, specific examples of its use in this context are not available in the scientific literature.
1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide is a chemical compound with the molecular formula and a CAS number of 28048-17-1. It appears as a colorless liquid and is notable for its trifluoromethyl group, which imparts unique properties that enhance its reactivity and solubility in various solvents. This compound is primarily used in organic synthesis due to its strong nucleophilic characteristics and ability to participate in diverse
The synthesis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide typically involves the following methods:
This compound finds applications primarily in:
Several compounds share structural similarities with 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Dimethylsulfamide | Lacks fluorine; used mainly as a sulfonamide | |
Trifluoromethanesulfonic acid | Strong acid; used as a sulfonating agent | |
N,N-Dimethyltrifluoromethanesulfonamide | Similar structure but varies in substitution patterns |
Uniqueness: The presence of three fluorine atoms in the trifluoromethyl group distinguishes 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide from other similar compounds. This feature enhances its reactivity and solubility compared to non-fluorinated analogs .
1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide represents a fluorinated sulfonamide compound with the molecular formula C₃H₆F₃NO₂S and a molecular weight of 177.14-177.15 g/mol [1] [2] [3]. The compound is characterized by its unique structural arrangement featuring a central sulfonamide functional group (-SO₂N-) connected to both a trifluoromethyl group (-CF₃) and two methyl substituents on the nitrogen atom [4] [2].
The molecular architecture consists of a tetrahedral sulfur center bonded to two oxygen atoms via double bonds, forming the characteristic sulfonyl moiety [1]. The nitrogen atom adopts a planar configuration due to its sp² hybridization, with the two methyl groups providing steric bulk around the nitrogen center [4] [2]. The trifluoromethyl group is directly attached to the sulfur atom, creating a highly electronegative environment that significantly influences the compound's chemical behavior [5].
Table 1: Basic Molecular Identifiers and Structural Parameters
Property | Value |
---|---|
Chemical Formula | C₃H₆F₃NO₂S [1] [2] |
IUPAC Name | 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide [4] [3] |
CAS Registry Number | 28048-17-1 [1] [4] [2] |
EC Number | 881-285-6 [4] [6] |
MDL Number | MFCD20366501 [1] [2] [3] |
Molecular Weight (g/mol) | 177.14-177.15 [1] [2] [3] |
Monoisotopic Mass (g/mol) | 177.007134 [2] |
SMILES | CN(C)S(=O)(=O)C(F)(F)F [4] [3] [7] |
InChI | InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 [8] [3] |
InChI Key | GSIWUFBWQIELGP-UHFFFAOYSA-N [8] [3] [7] |
The three-dimensional molecular conformation shows the trifluoromethyl group oriented away from the dimethylamino substituent, minimizing steric interactions [5]. The bond angles around the sulfur atom deviate from perfect tetrahedral geometry due to the presence of electronegative substituents, with the SO₂ moiety exhibiting characteristic sulfonamide geometry [9].
1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide exists as a liquid at standard temperature and pressure conditions [1] [8]. The compound presents as a colorless to light yellow clear liquid with high optical clarity [1] [10]. Under ambient conditions at 20°C, the material maintains its liquid state, demonstrating relatively low intermolecular forces despite the presence of the polar sulfonamide functional group [1] [8].
The physical appearance can vary slightly depending on purity levels and storage conditions, with higher purity samples typically exhibiting complete colorlessness [1]. The liquid nature of the compound at room temperature facilitates its handling and incorporation into various chemical processes [10].
The boiling point of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide demonstrates significant pressure dependence, characteristic of volatile organic compounds [1] [3] [11]. At reduced pressure conditions of 12 mmHg, the compound exhibits a boiling point of 42°C, while at standard atmospheric pressure (760 mmHg), the boiling point increases substantially to 116.9°C [1] [3] [11].
Table 2: Thermal Properties
Property | Value | Pressure Conditions |
---|---|---|
Boiling Point | 42°C [1] | 12 mmHg |
Boiling Point | 116.9°C [3] [11] | 760 mmHg |
Melting Point | Not available [11] | Standard conditions |
Flash Point | 24.5°C [11] | Atmospheric pressure |
The relatively low boiling point under reduced pressure conditions indicates moderate volatility, which has implications for distillation and purification processes [11]. The substantial difference between the boiling points at different pressures reflects the compound's molecular structure and intermolecular interactions [3].
The density of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide has been measured across multiple studies, with values ranging from 1.39 to 1.443 g/cm³ at 20°C [3] [11] [10]. The specific gravity, measured at 20°C relative to water at 20°C, is reported as 1.39 [1]. This relatively high density reflects the presence of heavy atoms, particularly the three fluorine atoms and the sulfur atom within the molecular structure [3] [11].
Table 3: Density and Related Physical Parameters
Property | Value | Temperature |
---|---|---|
Density | 1.39-1.443 g/cm³ [3] [11] [10] | 20°C |
Specific Gravity (20/20) | 1.39 [1] | 20°C |
Refractive Index | 1.388 [11] | Not specified |
Vapor Pressure | 17.9 mmHg [11] | 25°C |
The refractive index of 1.388 indicates moderate optical density, consistent with the compound's molecular structure containing both fluorinated and non-fluorinated regions [11]. The vapor pressure of 17.9 mmHg at 25°C demonstrates significant volatility under ambient conditions [11].
The solubility characteristics of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide are influenced by its unique combination of polar sulfonamide functionality and highly lipophilic trifluoromethyl group [5]. The compound exhibits solubility in polar organic solvents, making it useful in various chemical applications [5]. The presence of the trifluoromethyl group imparts unique electronic properties that affect its solubility behavior [5].
The polar surface area of 45.76 Ų indicates moderate polarity, while the calculated LogP value of 1.47840 suggests moderate lipophilicity [11]. This combination of properties results in intermediate solubility characteristics between highly polar and highly nonpolar solvents [11]. The solubility profile is particularly relevant for applications in electrochemical systems where the compound serves as a flame-resistant solvent [10].
1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide demonstrates high thermal stability under normal storage and handling conditions [1] [5]. The compound requires specific storage conditions to maintain its integrity, including maintenance in a cool, dark environment preferably below 15°C [1] [8]. The material exhibits air sensitivity and must be stored under an inert gas atmosphere to prevent degradation [1].
Table 4: Stability and Storage Parameters
Parameter | Specification |
---|---|
Thermal Stability | High under normal conditions [5] |
Storage Temperature | Room temperature, preferably <15°C [1] [8] |
Atmosphere Requirements | Inert gas storage required [1] |
Air Sensitivity | Air sensitive [1] |
Light Sensitivity | Store in dark conditions [1] |
The high thermal stability can be attributed to the robust sulfonamide linkage and the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the overall molecular structure [5]. However, the air sensitivity necessitates careful handling procedures to prevent oxidation or hydrolysis reactions [1].
The reactivity profile of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is significantly influenced by the presence of the trifluoromethyl group, which enhances reactivity in certain chemical reactions [5]. The electron-withdrawing nature of the CF₃ group activates the sulfonamide moiety toward nucleophilic attack and influences the compound's behavior in synthetic transformations [5].
The compound's reactivity is particularly pronounced in reactions involving the sulfonamide nitrogen, where the electron-deficient environment created by the trifluoromethyl group facilitates various substitution reactions [5]. The enhanced reactivity makes this compound valuable in pharmaceutical and agrochemical synthesis, where fluorinated intermediates are often required [5].
The fluorinated structure contributes to low volatility and high resistance to degradation under normal conditions, while simultaneously providing enhanced reactivity for targeted synthetic applications [5]. This dual nature of stability and reactivity makes the compound particularly useful as a synthetic intermediate [5].
1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide contains two primary functional groups that determine its chemical behavior: the sulfonamide group (-SO₂NH-) and the trifluoromethyl group (-CF₃) [1] [5]. The sulfonamide functionality provides a site for hydrogen bonding interactions and serves as both a hydrogen bond donor and acceptor [9].
The trifluoromethyl group represents one of the most electronegative substituents in organic chemistry, significantly altering the electronic distribution throughout the molecule [5]. This group imparts unique properties including increased lipophilicity, metabolic stability, and altered pKa values compared to non-fluorinated analogs [5].
Table 5: Functional Group Characteristics
Functional Group | Properties | Chemical Significance |
---|---|---|
Sulfonamide (-SO₂N-) | Polar, hydrogen bonding capability [9] | Provides water solubility and bioactivity |
Trifluoromethyl (-CF₃) | Highly electronegative, lipophilic [5] | Enhances metabolic stability and reactivity |
Dimethylamino (-N(CH₃)₂) | Basic, nucleophilic [4] | Provides steric bulk and electronic effects |
The combination of these functional groups creates a molecule with amphiphilic properties, capable of participating in both polar and nonpolar interactions [5]. The electronic effects of the trifluoromethyl group extend throughout the molecule, influencing the reactivity of the sulfonamide nitrogen and the basicity of the dimethylamino group [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide through analysis of ¹H, ¹³C, and ¹⁹F nuclei [1] [12] [13]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the N-methyl protons, typically appearing in the 2-4 ppm region as a singlet due to the equivalent nature of the two methyl groups attached to nitrogen [12].
The ¹³C nuclear magnetic resonance spectrum shows distinctive signals for the trifluoromethyl carbon, which appears as a characteristic quartet signal at approximately 118-120 ppm with a coupling constant of 269 Hz due to coupling with the three equivalent fluorine atoms [12]. This quartet pattern is diagnostic for CF₃ groups and provides unambiguous identification of the trifluoromethyl functionality [12].
Table 6: Nuclear Magnetic Resonance Spectroscopic Data
Nucleus | Chemical Shift Range | Multiplicity | Coupling Constant |
---|---|---|---|
¹H (N-CH₃) | 2-4 ppm [12] | Singlet | - |
¹³C (CF₃) | 118-120 ppm [12] | Quartet | J = 269 Hz |
¹⁹F (CF₃) | -60 to -70 ppm [12] [13] | Singlet | - |
The ¹⁹F nuclear magnetic resonance spectrum displays a characteristic singlet in the -60 to -70 ppm range, consistent with trifluoromethyl groups bonded to electron-withdrawing sulfonyl moieties [12] [13]. This chemical shift range is typical for CF₃ groups attached to sulfonamide functionality and differs significantly from other fluorinated environments [13].
Infrared spectroscopy provides valuable information about the functional groups present in 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide through characteristic vibrational modes [14] [15]. The sulfonamide functional group exhibits characteristic SO₂ stretching vibrations in two distinct regions: asymmetric stretching typically appears at 1340-1400 cm⁻¹, while symmetric stretching occurs at 1140-1190 cm⁻¹ [14] [15].
The trifluoromethyl group contributes distinctive C-F stretching vibrations, typically appearing as strong, sharp bands in the 1000-1300 cm⁻¹ region [15]. These vibrations are particularly intense due to the high polarity of the C-F bonds and provide clear identification of the trifluoromethyl functionality [15].
Table 7: Infrared Spectroscopic Assignments
Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
---|---|---|
SO₂ (asymmetric) | Stretching | 1340-1400 [14] |
SO₂ (symmetric) | Stretching | 1140-1190 [14] |
C-F | Stretching | 1000-1300 [15] |
C-H (methyl) | Stretching | 2800-3000 [15] |
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be weak or absent in infrared spectra [15]. The CF₃ group shows characteristic Raman-active modes that provide additional confirmation of the trifluoromethyl functionality [15].
Mass spectrometric analysis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide reveals a molecular ion peak at m/z 177, corresponding to the molecular weight of the compound [7]. The fragmentation pattern provides structural information through characteristic loss of functional groups under electron impact conditions [7].
Table 8: Mass Spectrometric Data
Ion Type | m/z Value | Relative Intensity |
---|---|---|
[M+H]⁺ | 178.01442 [7] | Variable |
[M+Na]⁺ | 199.99636 [7] | Moderate |
[M-H]⁻ | 175.99986 [7] | Variable |
[M]⁺- | 177.00659 [7] | Molecular ion |
The compound shows characteristic fragmentation involving loss of dimethylamino groups, trifluoromethyl radicals, and SO₂ moieties [7]. These fragmentation patterns are consistent with the proposed structure and provide confirmatory evidence for the molecular composition [7].
Collision cross section measurements indicate predicted values ranging from 125.2 to 147.5 Ų depending on the ionization mode, providing information about the three-dimensional structure of the ionized molecule [7].
While specific single-crystal X-ray diffraction studies of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide are limited in the literature, related sulfonamide compounds provide insight into expected structural parameters [16] [9] [17]. Sulfonamide compounds typically exhibit tetrahedral geometry around the sulfur atom with characteristic S-O bond lengths of approximately 1.43-1.45 Å and S-N bond lengths of 1.63-1.65 Å [9] [17].
The trifluoromethyl group is expected to adopt a staggered conformation relative to the SO₂ moiety to minimize steric interactions [16]. The C-F bond lengths in trifluoromethyl groups typically range from 1.32-1.35 Å, while the S-C bond connecting the CF₃ group to sulfur is expected to be approximately 1.81-1.83 Å [16].
Table 9: Expected Crystallographic Parameters
Bond Type | Expected Length (Å) | Angular Parameter |
---|---|---|
S-O | 1.43-1.45 [9] [17] | - |
S-N | 1.63-1.65 [9] [17] | - |
S-C (CF₃) | 1.81-1.83 [16] | - |
C-F | 1.32-1.35 [16] | - |
O-S-O angle | - | 118-122° [9] |
N-S-C angle | - | 105-108° [9] |
The molecular packing in crystalline sulfonamides is typically dominated by hydrogen bonding interactions involving the sulfonamide NH group and oxygen atoms [9] [17]. However, the N,N-dimethyl substitution in this compound eliminates traditional NH hydrogen bonding, likely resulting in different packing arrangements dominated by weaker intermolecular interactions [9].